molecular formula C10H14N2OS B12914246 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- CAS No. 33081-08-2

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)-

Cat. No.: B12914246
CAS No.: 33081-08-2
M. Wt: 210.30 g/mol
InChI Key: KJPBRFUDKKJUHJ-UHFFFAOYSA-N
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Description

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization and introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with fused rings, such as pyrido[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines .

Uniqueness

What sets 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- apart is its unique seven-membered ring fused with a pyrimidine ring, along with the presence of a methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

33081-08-2

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-methylsulfanyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

InChI

InChI=1S/C10H14N2OS/c1-14-10-11-8-6-4-2-3-5-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13)

InChI Key

KJPBRFUDKKJUHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCCCC2)C(=O)N1

Origin of Product

United States

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